TAN 420C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

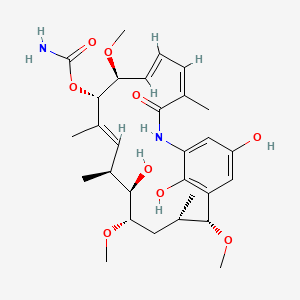

Molecular Formula |

C29H42N2O9 |

|---|---|

Molecular Weight |

562.7 g/mol |

IUPAC Name |

[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate |

InChI |

InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8+,15-9-,17-11+/t16-,18-,22-,23-,24+,26+,27-/m0/s1 |

InChI Key |

QCXSABHHRSWSID-PDFXUIOASA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(\C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)O)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of TAN-420C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-420C, also known as Dihydroherbimycin C, is a member of the benzoquinone ansamycin (B12435341) family of natural products. This technical guide delineates the core mechanism of action of TAN-420C as a potent inhibitor of Heat Shock Protein 90 (Hsp90). By binding to the N-terminal ATP-binding pocket of Hsp90, TAN-420C disrupts the chaperone's function, leading to the ubiquitin-proteasomal degradation of a wide array of client proteins. Many of these client proteins are critical oncogenic kinases and transcription factors, making Hsp90 an attractive target for cancer therapy. This document provides a comprehensive overview of the signaling pathways affected by TAN-420C, detailed experimental protocols for assessing its activity, and a summary of its biological effects, supported by quantitative data from closely related analogs.

Introduction

TAN-420C is a minor analogue of the herbimycin complex, which is known for its potent antitumor activities. The herbimycin family of compounds, including the well-studied geldanamycin (B1684428) and herbimycin A, function primarily through the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a highly conserved molecular chaperone that plays a critical role in maintaining the conformational stability and function of numerous client proteins involved in cell growth, differentiation, and survival. In cancer cells, Hsp90 is often overexpressed and essential for the stability of mutated and overexpressed oncoproteins. By inhibiting Hsp90, TAN-420C and its analogs can induce the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: Hsp90 Inhibition

The primary molecular target of TAN-420C is the N-terminal ATP-binding pocket of Hsp90. The binding of TAN-420C to this pocket competitively inhibits the binding of ATP, which is essential for the chaperone's function. This inhibition locks Hsp90 in an open conformation, preventing the conformational changes required for client protein activation and maturation. Consequently, the client proteins are targeted for degradation by the ubiquitin-proteasome pathway.

Signaling Pathways Affected

The inhibition of Hsp90 by TAN-420C leads to the degradation of a multitude of client proteins, thereby affecting several critical signaling pathways implicated in cancer.

Quantitative Data

While specific quantitative data for TAN-420C is limited in publicly available literature, data from its close analog, herbimycin A, and the parent compound, geldanamycin, provide valuable insights into its potency. A study on herbimycin analogs, including C-F, indicated that they exhibit comparable binding affinities to the Hsp90α N-terminal domain as geldanamycin and herbimycin A[1].

Table 1: Hsp90 Binding Affinity and Cytotoxicity of Herbimycin Analogs

| Compound | Target | Assay Type | Value | Reference |

| Herbimycin A | Hsp90 | FITC-Geldanamycin Displacement | Comparable to Geldanamycin | [1] |

| Geldanamycin | Hsp90α | Fluorescence Polarization | IC50 = 12 nM | [2] |

| Herbimycin A | A549 cells | Cytotoxicity (MTT) | IC50 = 0.15 µM | [1] |

| Geldanamycin | A549 cells | Cytotoxicity (MTT) | IC50 = 0.15 µM | [1] |

Experimental Protocols

Hsp90 Binding Assay: Fluorescence Polarization Competition Assay

This assay quantitatively determines the binding affinity of a test compound to Hsp90 by measuring the displacement of a fluorescently labeled Hsp90 inhibitor, such as FITC-geldanamycin.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human Hsp90α in assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT).

-

Prepare a stock solution of FITC-geldanamycin in DMSO.

-

Prepare serial dilutions of TAN-420C in DMSO.

-

-

Assay Procedure:

-

In a 384-well black plate, add a fixed concentration of Hsp90α to each well.

-

Add varying concentrations of TAN-420C or a vehicle control (DMSO) to the wells.

-

Incubate at room temperature for a defined period (e.g., 1 hour).

-

Add a fixed concentration of FITC-geldanamycin to all wells.

-

Incubate the plate in the dark at 4°C overnight to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 480 nm) and emission (e.g., 535 nm) filters.

-

-

Data Analysis:

-

The decrease in fluorescence polarization is proportional to the displacement of FITC-geldanamycin by TAN-420C.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the TAN-420C concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of TAN-420C in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of TAN-420C. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the TAN-420C concentration and fitting the data to a dose-response curve.

-

Conclusion

TAN-420C exerts its biological effects through the potent and specific inhibition of Hsp90. This mechanism of action leads to the degradation of numerous oncogenic client proteins, resulting in the disruption of key cancer-promoting signaling pathways and ultimately leading to cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of TAN-420C and other Hsp90 inhibitors. While specific quantitative data for TAN-420C remains to be fully elucidated in the public domain, the information available for its close analogs strongly supports its potential as a valuable research tool and a lead compound for the development of novel anticancer therapeutics.

References

An In-depth Technical Guide to TAN 420C: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN 420C, also known as Dihydroherbimycin C, is a member of the ansamycin (B12435341) family of antibiotics isolated from the bacterium Streptomyces hygroscopicus. As a minor analogue of the well-studied herbimycin complex, this compound has garnered interest for its significant biological activities, particularly its potent antitumor properties. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, including detailed experimental methodologies for its isolation and biological evaluation. Furthermore, it elucidates the proposed mechanism of action through key signaling pathways, offering valuable insights for researchers in oncology and drug discovery.

Chemical Structure and Properties

This compound is a macrocyclic lactam characterized by a benzenoid ansa bridge. Its chemical identity has been established through various spectroscopic and analytical techniques.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Systematic Name | (4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-12,15,13-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-aza-1(1,3)-benzenacycloheptadecaphane-4,6,10-trien-9-yl carbamate[1] |

| Synonyms | Dihydroherbimycin C, Antibiotic this compound[1] |

| CAS Number | 91700-91-3[1] |

| Molecular Formula | C₂₉H₄₂N₂O₉[1] |

| Molecular Weight | 562.66 g/mol [1] |

| Appearance | Not explicitly stated in search results |

| Solubility | Not explicitly stated in search results |

| Purity | Typically >95% for research-grade material |

Biological Activity

This compound exhibits potent cytotoxic activity against various cancer cell lines. Notably, it has demonstrated strong efficacy against lymphocytic leukemia. Its biological activity is attributed to its interaction with key cellular components involved in tumor progression and survival. Like other members of the ansamycin family, such as herbimycin A, this compound is believed to exert its antitumor effects through the inhibition of critical signaling pathways.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces hygroscopicus

The isolation of this compound involves fermentation of Streptomyces hygroscopicus, followed by extraction and chromatographic purification of the active compound.

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Cytotoxicity Assay

The cytotoxic effects of this compound on cancer cells can be quantified using various in vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for MTT Assay

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Mechanism of Action and Signaling Pathways

The antitumor activity of this compound is believed to be mediated through the inhibition of the Heat Shock Protein 90 (Hsp90) and Src family tyrosine kinases. Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell growth and survival. Src kinases are non-receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and survival.

By inhibiting Hsp90, this compound disrupts the proper folding and function of these client proteins, leading to their degradation via the ubiquitin-proteasome pathway. This, in turn, inhibits downstream signaling cascades that promote cancer cell proliferation and survival, ultimately inducing apoptosis.

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound via inhibition of Hsp90 and Src kinase.

Conclusion

This compound is a promising antitumor agent with a mechanism of action that targets key regulators of cancer cell proliferation and survival. The information provided in this technical guide, including its chemical properties, isolation procedures, and proposed signaling pathways, serves as a valuable resource for researchers and scientists in the field of oncology and drug development. Further investigation into the specific molecular interactions and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

The Ansamycin Antibiotic TAN 420C: From Microbial Origins to Synthetic Pathways

A Technical Guide for Researchers and Drug Development Professionals

The antibiotic TAN 420C, also known as Dihydroherbimycin C, stands as a notable member of the hydroquinone (B1673460) ansamycin (B12435341) family of natural products.[1][2] Isolated from the fermentation broth of the soil bacterium Streptomyces hygroscopicus, this metabolite has garnered significant interest within the scientific community for its pronounced antibacterial and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the origin, biosynthesis, and total synthesis of this compound, presenting key data, experimental methodologies, and visual representations of its intricate molecular pathways.

Origin and Biological Activity

This compound is a minor analogue of the herbimycin complex, a group of antibiotics produced by Streptomyces hygroscopicus.[2] Its chemical structure, with the molecular formula C29H42N2O9, is characterized by a macrocyclic lactam core attached to a hydroquinone moiety. The biological activity of this compound stems from its ability to inhibit cellular processes in both prokaryotic and eukaryotic cells.

Antibacterial and Antitumor Properties

While specific quantitative data for this compound is not extensively documented in publicly available literature, its close structural relationship to the well-studied herbimycin A suggests a similar mechanism of action. The ansamycin family, in general, is known to target and inhibit the function of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival. By disrupting Hsp90 function, these compounds can induce the degradation of oncoproteins in cancer cells and interfere with essential processes in bacteria.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Dihydroherbimycin C | |

| Molecular Formula | C29H42N2O9 | |

| CAS Number | 91700-91-3 | |

| Producing Organism | Streptomyces hygroscopicus | |

| Antibiotic Class | Hydroquinone Ansamycin |

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to that of its parent compound, herbimycin. The core of the molecule is assembled by a Type I modular polyketide synthase (PKS) pathway, a common route for the production of complex natural products in actinomycetes.

The biosynthetic gene cluster for herbimycin in Streptomyces hygroscopicus has been identified and characterized. The process begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). This starter unit is then elongated through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units by the PKS modules. A series of tailoring enzymes then modify the polyketide chain through reductions, dehydrations, and oxidations to yield the final ansamycin scaffold. The biosynthesis of this compound likely involves a final reductive step on a herbimycin precursor.

Caption: Proposed biosynthetic pathway of this compound.

Total Synthesis of this compound (Dihydroherbimycin C)

While a specific total synthesis for this compound has not been extensively reported, the synthetic routes established for its parent compound, herbimycin A, provide a clear blueprint for its chemical synthesis. These syntheses are complex undertakings that require precise control of stereochemistry and the strategic formation of the macrocyclic ring.

A representative retrosynthetic analysis of a herbimycin-type molecule would involve disconnecting the ansa chain from the aromatic core. The ansa chain, with its multiple stereocenters, is typically constructed in a linear fashion using asymmetric synthesis methodologies. The aromatic core can be prepared separately from commercially available starting materials. The final steps would involve the coupling of these two fragments and the macrolactamization to close the ring. The synthesis of this compound would necessitate a final stereoselective reduction of a corresponding enone precursor.

Experimental Protocols

Fermentation of Streptomyces hygroscopicus for Herbimycin Production

The following is a general protocol for the fermentation of Streptomyces hygroscopicus to produce ansamycin antibiotics. Optimization of media components and culture conditions is often necessary for maximizing the yield of the desired metabolite.

Materials:

-

Streptomyces hygroscopicus strain

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., containing soluble starch, yeast extract, and trace elements)

-

Shake flasks or fermenter

Procedure:

-

Inoculate a seed flask containing the seed medium with a spore suspension or a vegetative culture of S. hygroscopicus.

-

Incubate the seed culture at 28-30°C with shaking (e.g., 200-250 rpm) for 2-3 days.

-

Transfer an appropriate volume of the seed culture to the production medium in a larger shake flask or fermenter.

-

Incubate the production culture at 28-30°C with aeration and agitation for 5-7 days.

-

Monitor the production of the antibiotic periodically using analytical techniques such as HPLC.

Extraction and Purification of Ansamycin Antibiotics

The following protocol outlines a general procedure for the extraction and purification of ansamycin antibiotics from a fermentation broth.

Materials:

-

Fermentation broth

-

Organic solvents (e.g., ethyl acetate (B1210297), chloroform)

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

HPLC system for final purification

Procedure:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the mycelial cake and the supernatant separately with an organic solvent like ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Monitor the fractions for the presence of the target antibiotic using TLC or HPLC.

-

Pool the fractions containing the desired compound and concentrate.

-

Further purify the enriched fraction using size-exclusion chromatography on Sephadex LH-20 with methanol (B129727) as the eluent.

-

Perform a final purification step using preparative HPLC to obtain the pure antibiotic.

Caption: General experimental workflow for production and isolation.

Conclusion

The antibiotic this compound, a member of the ansamycin family, represents a fascinating example of the chemical diversity found in microbial secondary metabolites. Understanding its origin, biosynthesis, and potential for chemical synthesis is crucial for harnessing its therapeutic potential. The information presented in this technical guide provides a foundation for researchers and drug development professionals to further explore the properties and applications of this promising natural product. Further research is warranted to fully elucidate the quantitative biological activity of this compound and to develop optimized production and synthetic strategies.

References

An In-depth Technical Guide to TAN 420C (CAS Number 91700-91-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN 420C, also known as Dihydroherbimycin C, is a hydroquinone (B1673460) ansamycin (B12435341) antibiotic isolated from Streptomyces hygroscopicus. As a minor analogue of the herbimycin complex, it has garnered interest for its significant biological activities, including antitumoral and antibacterial properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activity, and mechanism of action. Detailed experimental protocols for its isolation and characterization, based on established methodologies for this class of compounds, are presented. Furthermore, this document elucidates the key signaling pathways affected by the parent compound family and includes structured data tables and visual diagrams to facilitate understanding and further research.

Introduction

This compound is a member of the benzoquinone ansamycin family of natural products, which are characterized by an aliphatic ansa chain bridging an aromatic nucleus.[1] This family includes the well-studied compounds herbimycin A and geldanamycin, known for their potent antitumor activities. This compound is the hydroquinone form of herbimycin C.[2] The herbimycins have been shown to exert their biological effects primarily through the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. By disrupting the Hsp90 machinery, these compounds lead to the degradation of key oncoproteins, making them promising candidates for cancer therapy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 91700-91-3 | [1] |

| Synonyms | Dihydroherbimycin C | [1] |

| Molecular Formula | C29H42N2O9 | [1] |

| Molecular Weight | 562.66 g/mol | |

| Appearance | Greenish tan lyophilisate | |

| Source | Streptomyces hygroscopicus, Streptomyces sp. | |

| Purity | >95% by HPLC | |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | |

| Storage | Long-term storage at -20°C. |

Table 1: Chemical and Physical Properties of this compound.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily centered around its antitumor and antibacterial effects.

Antitumor Activity

This compound has demonstrated significant antitumor activity. It has been shown to inhibit the proliferation of lymphocytic leukemia cell lines P388 and KB with ED50 values of 0.34 µg/mL and 3.49 µg/mL, respectively. Furthermore, it can revert Rous sarcoma virus-infected rat kidney cells to a normal phenotype.

The primary mechanism of action for the herbimycin family is the inhibition of Hsp90. Hsp90 is a molecular chaperone that is essential for the conformational maturation and stability of a wide array of "client" proteins, many of which are critical for tumor cell proliferation and survival. These include receptor tyrosine kinases (e.g., HER2, EGFR), non-receptor tyrosine kinases (e.g., Src, Bcr-Abl), and transcription factors (e.g., p53, HIF-1α).

By binding to the ATP-binding pocket of Hsp90, this compound and its analogues competitively inhibit its chaperone function. This leads to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of Hsp90 client proteins. The depletion of these oncoproteins disrupts downstream signaling pathways, ultimately resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

Antibacterial Activity

This compound also displays antibacterial activity against certain Gram-positive bacteria. It has shown inhibitory activity against Bacillus brevis and Micrococcus flavus with Minimum Inhibitory Concentrations (MICs) of 50 µg/mL and 25 µg/mL, respectively.

Experimental Protocols

The following sections describe generalized experimental protocols for the isolation, characterization, and biological evaluation of this compound, based on methodologies reported for the herbimycin complex.

Isolation of this compound from Streptomyces hygroscopicus

-

Fermentation: A culture of Streptomyces hygroscopicus is grown in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts under aerobic conditions. The fermentation is typically carried out for several days to allow for the production of secondary metabolites.

-

Extraction: The culture broth is separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the herbimycin complex.

-

Chromatographic Purification: The crude extract is concentrated and subjected to a series of chromatographic steps to separate the different herbimycin analogues. This may include:

-

Silica gel column chromatography with a gradient of solvents (e.g., chloroform-methanol) to perform an initial fractionation.

-

Sephadex LH-20 column chromatography for further separation based on size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) is used as a final purification step to obtain highly pure this compound. Fractions are monitored by UV absorbance and analyzed by analytical HPLC for purity.

-

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HMQC, HMBC) are employed to establish the connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore.

In Vitro Cytotoxicity Assay

-

Cell Culture: Human cancer cell lines (e.g., HeLa, P388, KB) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

Data Analysis: The results are expressed as the percentage of cell viability relative to the vehicle control. The ED50 (or IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Visualizations

The primary molecular target of the herbimycin family, including this compound, is Hsp90. Inhibition of Hsp90 leads to the disruption of multiple oncogenic signaling pathways.

Figure 1: Mechanism of action of this compound via Hsp90 inhibition.

Figure 2: Generalized workflow for the isolation of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound.

| Cell Line | Cell Type | ED50 (µg/mL) | Reference |

| P388 | Murine Lymphocytic Leukemia | 0.34 | |

| KB | Human Epidermoid Carcinoma | 3.49 |

Table 2: In Vitro Antitumor Activity of this compound.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Bacillus brevis | Positive | 50 | |

| Micrococcus flavus | Positive | 25 |

Table 3: Antibacterial Activity of this compound.

Conclusion

This compound is a promising natural product with demonstrated antitumor and antibacterial activities. Its mechanism of action, through the inhibition of the molecular chaperone Hsp90, places it within a class of compounds with significant therapeutic potential, particularly in oncology. This technical guide has consolidated the available information on this compound, providing a foundation for researchers, scientists, and drug development professionals to further explore its properties and potential applications. Further studies are warranted to fully elucidate its pharmacological profile and to evaluate its efficacy and safety in preclinical and clinical settings.

References

The Intertwined World of the Herbimycin Complex and TAN-420C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ansamycin (B12435341) family of natural products has long been a fertile ground for the discovery of potent bioactive molecules. Within this class, the benzoquinone ansamycins, notably the Herbimycin complex and its constituent members, have garnered significant attention for their antitumor properties. This technical guide provides an in-depth exploration of the Herbimycin complex and its relationship with a specific component, TAN-420C. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their chemical nature, biological activities, and the intricate signaling pathways they modulate.

The Herbimycin Complex and the TAN-420 Designation

The Herbimycin complex is a group of structurally related benzoquinone ansamycin antibiotics produced by various Streptomyces species. The designation "TAN-420" refers to this complex of antibiotics isolated from Streptomyces sp. No. S-44420. The primary and most studied component of this complex is Herbimycin A, which is also designated as TAN-420F. The complex comprises several other minor analogues, including TAN-420C.

While Herbimycin A is the major analogue, TAN-420C is a minor component of the complex. The key structural difference lies in their molecular formula, with Herbimycin A (TAN-420F) being C30H42N2O9 and TAN-420C having the formula C29H42N2O9. This seemingly small difference in their chemical makeup can lead to variations in their biological potency and specificity.

Chemical Structures and Comparative Data

The core structure of these compounds features a 19-membered macrocyclic lactam incorporating a benzoquinone ring. Variations among the different members of the Herbimycin/TAN-420 complex typically arise from differences in substitution patterns on the ansa chain.

| Compound | Designation | Molecular Formula | Key Structural Features |

| Herbimycin A | TAN-420F | C30H42N2O9 | The most abundant and well-characterized component. |

| TAN-420C | - | C29H42N2O9 | A minor analogue with a slightly different molecular weight compared to Herbimycin A. |

| TAN-420E | - | C30H44N2O9 | Cytotoxic to P388 and KB lymphocytic leukemia cells. |

Table 1: Components of the Herbimycin/TAN-420 Complex

Biological Activity and Mechanism of Action

The primary mechanism of action for the Herbimycin complex, particularly Herbimycin A, is the inhibition of Heat Shock Protein 90 (Hsp90) and various tyrosine kinases.

Hsp90 Inhibition

Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell growth and survival. By binding to the ATP-binding pocket of Hsp90, Herbimycin A disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of these client proteins.

Tyrosine Kinase Inhibition

Herbimycin A is a potent inhibitor of several non-receptor tyrosine kinases, including those from the Src family and the Bcr-Abl fusion protein, which is a hallmark of chronic myeloid leukemia. This inhibition is achieved through covalent modification of reactive sulfhydryl groups within the kinase domain, leading to the inactivation of their catalytic activity.

While extensive quantitative data exists for Herbimycin A, specific data for TAN-420C is limited. However, given its structural similarity, it is presumed to share a similar mechanism of action, though likely with different potency. TAN-420C has been noted for its strong cytotoxic activity against lymphocytic leukemia.

Quantitative Biological Data

The following table summarizes the inhibitory concentrations (IC50) of Herbimycin A against various cancer cell lines and kinases.

| Target | Cell Line/Enzyme | IC50 Value | Reference |

| Cell Proliferation | K562 (Chronic Myeloid Leukemia) | 0.047 µM | [1] |

| Cell Proliferation | BaF3/WT | - | [1] |

| Cell Proliferation | BaF3/T315I | - | [1] |

| Bcr-Abl Kinase | Recombinant Bcr-Abl | ~5 µM | [2] |

| Src Family Kinases | v-Src | - | [3] |

| Cell Proliferation | P388 (Lymphocytic Leukemia) | 0.022 µg/mL (for TAN-420E) | |

| Cell Proliferation | KB (Lymphocytic Leukemia) | 0.3 µg/mL (for TAN-420E) |

Table 2: IC50 Values for Herbimycin A and Related Compounds

Signaling Pathways Modulated by the Herbimycin Complex

The inhibition of Hsp90 and key tyrosine kinases by the Herbimycin complex leads to the disruption of multiple oncogenic signaling pathways.

Hsp90 Client Protein Degradation Pathway

The binding of Herbimycin to Hsp90 initiates a cascade of events leading to the degradation of Hsp90 client proteins. This process is a key component of its antitumor activity.

Downstream Signaling of Src and Bcr-Abl Kinases

By directly inhibiting Src and Bcr-Abl, Herbimycin A blocks their downstream signaling cascades, which are crucial for cell proliferation, survival, and transformation.

Experimental Protocols

Isolation and Characterization of the TAN-420 Complex

The isolation of the TAN-420 complex from the fermentation broth of Streptomyces sp. No. S-44420 typically involves a series of chromatographic techniques.

-

Fermentation: Culturing of Streptomyces sp. No. S-44420 in a suitable medium to promote the production of secondary metabolites.

-

Extraction: The culture broth is extracted with an organic solvent like ethyl acetate (B1210297) to partition the antibiotic complex.

-

Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) followed by preparative High-Performance Liquid Chromatography (HPLC) to separate the individual components of the TAN-420 complex.

-

Structure Elucidation: The purified components are then analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine their chemical structures.

In Vitro Hsp90 Inhibition Assay

The ability of compounds to inhibit the ATPase activity of Hsp90 can be assessed using a variety of commercially available kits or by monitoring the degradation of Hsp90 client proteins via Western blotting.

Western Blot Protocol for Hsp90 Client Protein Degradation

-

Cell Treatment: Treat cancer cells with varying concentrations of the test compound (e.g., Herbimycin A, TAN-420C) for a specified period (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane (e.g., PVDF), and probe with primary antibodies specific for Hsp90 client proteins (e.g., Akt, HER2, Raf-1) and a loading control (e.g., β-actin).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the extent of client protein degradation at different compound concentrations.

In Vitro Tyrosine Kinase Inhibition Assay

The inhibitory effect on tyrosine kinases like Bcr-Abl and Src can be measured using in vitro kinase assays.

-

Reaction Setup: In a microplate well, combine the recombinant kinase, a specific peptide substrate, and the test inhibitor at various concentrations in a kinase buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of ADP produced (indicating kinase activity) using a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Measure the luminescence or fluorescence and calculate the percentage of kinase inhibition for each inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on cancer cell lines is commonly determined using the MTT assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Determination: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value of the compound.

Conclusion

The Herbimycin complex, and its constituent TAN-420 antibiotics, represent a significant class of natural products with potent antitumor activities. Their dual mechanism of action, involving the inhibition of both Hsp90 and key oncogenic tyrosine kinases, makes them valuable tools for cancer research and potential leads for drug development. While Herbimycin A (TAN-420F) has been extensively studied, further investigation into the specific biological activities and structure-activity relationships of minor components like TAN-420C is warranted. A deeper understanding of the nuances within this complex could unveil new therapeutic opportunities and strategies for combating cancer. This guide provides a foundational framework for researchers to delve into the intricate world of these fascinating molecules.

References

TAN 420C as an Hsp90 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN 420C, also known as Dihydroherbimycin C, is a member of the benzoquinone ansamycin (B12435341) family of antibiotics. This family includes well-characterized Hsp90 inhibitors such as Geldanamycin and Herbimycin A. Structurally similar to these compounds, this compound is recognized as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of a wide array of client proteins involved in cell growth, proliferation, and survival. Many of these client proteins are oncoproteins, making Hsp90 a compelling target for cancer therapy. This technical guide provides an in-depth overview of this compound's role as an Hsp90 inhibitor, detailing its mechanism of action, effects on key signaling pathways, and the experimental protocols used for its characterization.

Mechanism of Action

This compound, like other ansamycin antibiotics, is believed to exert its inhibitory effect by binding to the highly conserved ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition of ATP binding prevents the conformational changes necessary for the chaperone's function. The inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins. This disruption of the Hsp90 chaperone machinery ultimately results in the downregulation of multiple oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Hsp90 Inhibition

| Compound | Binding Affinity (Kd) to Hsp90 | IC50 for Hsp90 ATPase Activity | Cellular Potency (e.g., anti-proliferative IC50) |

| Herbimycin A | Not Widely Reported | Micromolar range | Nanomolar to micromolar range (cell line dependent) |

| Geldanamycin | Nanomolar range | Micromolar range | Nanomolar to micromolar range (cell line dependent) |

| This compound (inferred) | Expected in the nanomolar to low micromolar range | Expected in the micromolar range | Expected in the nanomolar to micromolar range |

Signaling Pathways Affected by this compound

By inhibiting Hsp90, this compound is expected to disrupt multiple signaling pathways that are critical for cancer cell survival and proliferation. The degradation of key Hsp90 client proteins in these pathways is a hallmark of Hsp90 inhibitor activity.

Hsp90-Client Protein Degradation Pathway

Early-Stage Research Technical Guide: TAN-420C

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-420C, also known as Dihydroherbimycin C, is an antibiotic belonging to the ansamycin (B12435341) family of natural products. Isolated from the fermentation broth of Streptomyces hygroscopicus, it is recognized as a minor analogue of the well-characterized herbimycin complex. Early research has identified TAN-420C as a compound with potent antitumor properties, demonstrating significant cytotoxic activity against certain cancer cell lines, particularly lymphocytic leukemia. Its chemical structure, closely related to other herbimycin analogues, suggests a potential mechanism of action involving the inhibition of key cellular signaling pathways. This document provides a comprehensive overview of the available early-stage research on TAN-420C, including its chemical properties, biological activity, and insights into its potential mechanism of action.

Chemical and Physical Properties

TAN-420C is a macrocyclic lactam with a chemical formula of C29H42N2O9 and a molecular weight of approximately 562.7 g/mol . Its identity is confirmed by the Chemical Abstracts Service (CAS) number 91700-91-3.

| Property | Value |

| Chemical Name | Dihydroherbimycin C |

| CAS Number | 91700-91-3 |

| Molecular Formula | C29H42N2O9 |

| Molecular Weight | 562.7 g/mol |

| Class | Ansamycin Antibiotic |

| Source Organism | Streptomyces hygroscopicus |

Biological Activity

Preliminary studies have highlighted the cytotoxic and antitumor potential of TAN-420C and its analogues. While specific quantitative data for TAN-420C is limited in publicly available literature, information on the closely related Herbimycin C (TAN 420D) provides valuable insights into the potential potency of this class of compounds.

| Compound | Cell Line | IC50 |

| Herbimycin C (TAN 420D) | HeLa (Cervical Cancer) | 7.3 µg/mL[1] |

| Herbimycin C (TAN 420D) | Ehrlich (Ascites Carcinoma) | 1.2 µg/mL[1] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Insights from the Herbimycin Family

The mechanism of action for TAN-420C has not been explicitly detailed in the available literature. However, extensive research on the herbimycin complex, particularly Herbimycin A, provides a strong foundation for understanding its likely mode of action. Herbimycins are known to exert their anticancer effects by inhibiting Heat Shock Protein 90 (Hsp90).

Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis. By binding to the ATP-binding pocket of Hsp90, herbimycin analogues inhibit its chaperone activity. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.

Key signaling pathways likely affected by TAN-420C through Hsp90 inhibition include:

-

Src Family Kinases: These are non-receptor tyrosine kinases that play a pivotal role in cell growth, differentiation, and survival. Their degradation leads to the disruption of downstream signaling cascades.

-

Receptor Tyrosine Kinases: Inhibition of Hsp90 can lead to the downregulation of various receptor tyrosine kinases, impacting cell signaling in response to growth factors.

dot

Caption: Proposed mechanism of TAN-420C via Hsp90 inhibition.

Experimental Protocols

While a specific protocol for TAN-420C is not available, the following are generalized methodologies based on research for related compounds isolated from Streptomyces hygroscopicus.

Fermentation and Isolation

A general workflow for obtaining TAN-420C from a culture of Streptomyces hygroscopicus.

dot

Caption: General workflow for the isolation of TAN-420C.

Detailed Steps:

-

Fermentation: Streptomyces hygroscopicus is cultured in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts. The fermentation is carried out for several days under optimal temperature, pH, and aeration to maximize the production of secondary metabolites.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The active compounds are then extracted from both the mycelium and the supernatant using an appropriate organic solvent such as ethyl acetate or butanol.

-

Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of chromatographic techniques for purification. This may include column chromatography on silica gel, size-exclusion chromatography on Sephadex, and further purification by high-performance liquid chromatography (HPLC) to yield pure TAN-420C.

Cytotoxicity Assay (MTT Assay)

A common method to assess the in vitro cytotoxic activity of a compound against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Protocol Outline:

-

Cell Seeding: Cancer cells (e.g., a lymphocytic leukemia cell line) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of TAN-420C and incubated for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle controls are included.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated for each concentration of TAN-420C relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

Future Research Directions

The early findings on TAN-420C and its analogues are promising, but further in-depth research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Quantitative Biological Activity: Determination of IC50 values of pure TAN-420C against a broad panel of cancer cell lines, particularly various types of leukemia and lymphoma.

-

Detailed Mechanism of Action: Confirmation of Hsp90 as a direct target of TAN-420C and identification of the specific client proteins and signaling pathways affected in lymphocytic leukemia cells.

-

In Vivo Efficacy: Evaluation of the antitumor activity of TAN-420C in animal models of leukemia and other cancers.

-

Pharmacokinetic and Toxicological Studies: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of TAN-420C.

-

Synergistic Studies: Investigation of the potential for combination therapies with other established anticancer agents.

Conclusion

TAN-420C is a promising natural product with demonstrated potential as an antitumor agent. Its structural similarity to the herbimycin family strongly suggests a mechanism of action involving the inhibition of Hsp90, a key target in cancer therapy. While early research has laid the groundwork, comprehensive studies are needed to fully characterize its biological activity, delineate its precise mechanism of action, and evaluate its therapeutic potential in preclinical and clinical settings. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this intriguing molecule.

References

Spectroscopic Characterization of TAN 420C (Dihydroherbimycin C): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN 420C, also known as Dihydroherbimycin C, is an antibiotic belonging to the ansamycin (B12435341) family of natural products. Isolated from Streptomyces hygroscopicus, it is a derivative of Herbimycin C and has demonstrated notable biological activities, including antitumor properties. This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of this compound, along with the detailed experimental protocols used to obtain this data. The information presented is crucial for researchers involved in the identification, synthesis, and further development of this and related compounds.

Chemical Structure and Properties

-

Systematic Name: (4E,6E,8S,9S,10E,12S,13R,14S,16R)-9,13-dihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-2-aza-1(1,3)-benzenacycloheptadecaphane-4,6,10-triene-3,20,22-trione

-

Synonyms: Dihydroherbimycin C

-

CAS Number: 91700-91-3

-

Molecular Formula: C₂₉H₄₂N₂O₉

-

Molecular Weight: 562.66 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Table 3: Mass Spectrometry Data

| m/z | Fragmentation |

| Data not available in search results |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 5: UV-Vis Spectroscopy Data

| λmax (nm) | Solvent |

| Data not available in search results |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are essential for reproducibility and data comparison. The following sections outline the methodologies typically employed for the characterization of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

-

A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Proton NMR spectra are acquired to identify the chemical environment, multiplicity, and integration of all hydrogen atoms in the molecule.

-

¹³C NMR: Carbon-13 NMR spectra are recorded to determine the number and chemical shifts of all carbon atoms. Broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are often necessary to establish the connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: High-resolution mass spectrometers such as ESI-TOF (Electrospray Ionization Time-of-Flight) or Orbitrap are commonly used.

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

The solution is infused directly into the mass spectrometer or introduced via liquid chromatography (LC-MS).

Data Acquisition:

-

Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to generate a characteristic fragmentation pattern, which provides structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Thin Film: A small amount of the sample is dissolved in a volatile solvent and deposited on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

-

KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a transparent pellet.

Data Acquisition: The sample is placed in the IR beam, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecule, particularly in conjugated systems.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

-

A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

The concentration is adjusted to ensure the absorbance is within the linear range of the instrument (typically 0.1-1 AU).

Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) to determine the wavelength(s) of maximum absorbance (λmax).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is fundamental to its development as a potential therapeutic agent. The data and protocols outlined in this guide provide a framework for researchers to accurately identify and study this compound. Further investigations to obtain and publish high-resolution spectra will be invaluable to the scientific community.

Methodological & Application

Application Notes and Protocols for TAN 420C in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN 420C is an antibiotic compound isolated from Streptomyces hygroscopicus.[][2][3] It is a minor analogue of the Herbimycin complex and exhibits potent cytotoxic activity, particularly against lymphocytic leukemia cells.[2][4] The primary mechanism of action of this compound is believed to be the inhibition of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival, proliferation, and signaling. By inhibiting HSP90, this compound leads to the degradation of these client proteins, disrupting key oncogenic signaling pathways and ultimately inducing cell cycle arrest and apoptosis.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including determining its cytotoxic effects and analyzing its impact on key signaling pathways.

Data Presentation

As specific quantitative data for this compound is limited in publicly available literature, the following data for its close analogue, Herbimycin A, is provided as a reference. Researchers should perform dose-response experiments to determine the optimal concentrations for this compound in their specific cell lines.

Table 1: Cytotoxicity of Herbimycin A (Analogue of this compound) in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Exposure Time | Reference |

| HT29 | Colon Adenocarcinoma | Growth Inhibition | >40% inhibition at 125 ng/mL | 2 cell doublings | |

| Various Colon Tumor Cell Lines | Colon Cancer | Growth Inhibition | >40% inhibition at 125 ng/mL | 2 cell doublings | |

| Capillary Endothelial Cells | N/A | Proliferation Inhibition | 0.013 µg/mL | Not Specified | |

| Fibroblasts | N/A | Proliferation Inhibition | 0.20 µg/mL | Not Specified | |

| HeLa S3 | Cervical Cancer | Proliferation Inhibition | 0.43 µg/mL | Not Specified |

Note: The IC50 and effective concentrations are highly dependent on the cell line and experimental conditions. The above table should be used as a starting point for designing experiments with this compound.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Target cancer cell line (e.g., a lymphocytic leukemia cell line)

-

Complete cell culture medium

-

This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

-

Solubilization:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Gently pipette or place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of a no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve using appropriate software.

-

Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation

This protocol is designed to confirm the mechanism of action of this compound by assessing the degradation of known HSP90 client proteins, such as Akt and Raf-1.

Materials:

-

Target cancer cell line

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-HSP70, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value) and a vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the target proteins. A decrease in Akt and Raf-1 levels and an increase in HSP70 (a marker of the heat shock response) would be indicative of HSP90 inhibition.

-

Mandatory Visualizations

Caption: Workflow for cell-based experiments with this compound.

Caption: this compound inhibits HSP90, leading to client protein degradation.

Caption: this compound disrupts the PI3K/Akt survival pathway.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of TAN 420C

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro cytotoxic effects of TAN 420C, an antibiotic with potent cytotoxic activity against lymphocytic leukemia.[1] The described assays are fundamental in preclinical drug development and toxicology studies to quantify the dose-dependent effects of a compound on cell viability and to elucidate its mechanism of action.

Introduction

In vitro cytotoxicity assays are essential tools for screening potential therapeutic compounds. These assays measure various cellular parameters to determine the toxic effects of a substance on cultured cells. Common endpoints include assessing metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis). This document outlines three standard assays for characterizing the cytotoxicity of this compound:

-

MTT Assay: A colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[2][3]

-

LDH Release Assay: A method to quantify plasma membrane damage by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.[4][5]

-

Annexin V/Propidium (B1200493) Iodide (PI) Staining: A flow cytometry-based assay to differentiate between viable, apoptotic, and necrotic cells.

Data Presentation

Quantitative data from cytotoxicity assays should be recorded and presented in a clear, tabular format to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from dose-response curves.

Table 1: Illustrative Cytotoxicity Data for this compound

| Cell Line | Assay Type | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max Inhibition (%) |

| Jurkat (T-cell leukemia) | MTT | Cell Viability | 48 | 15.8 | 95.2 |

| LDH Release | Cytotoxicity | 48 | 25.4 | 88.7 | |

| Annexin V/PI | Apoptosis | 48 | 12.5 | 92.3 (Early+Late) | |

| K562 (Chronic myelogenous leukemia) | MTT | Cell Viability | 48 | 32.1 | 89.6 |

| LDH Release | Cytotoxicity | 48 | 45.9 | 81.4 | |

| Annexin V/PI | Apoptosis | 48 | 28.7 | 85.1 (Early+Late) | |

| PBMC (Peripheral Blood Mononuclear Cells) | MTT | Cell Viability | 48 | > 100 | < 10 |

| LDH Release | Cytotoxicity | 48 | > 100 | < 15 | |

| Annexin V/PI | Apoptosis | 48 | > 100 | < 8 |

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves cell culture, compound treatment, and subsequent analysis using one of the described assay methods.

Experimental Protocols

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.

Materials:

-

Target cell lines (e.g., lymphocytic leukemia cells)

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with compromised plasma membrane integrity.

Materials:

-

Target cell lines

-

Complete culture medium

-

This compound

-

Commercially available LDH cytotoxicity assay kit

-

96-well plates

Procedure:

-

Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-5).

-

Include the following controls:

-

Vehicle Control: Cells treated with the vehicle to measure spontaneous LDH release.

-

Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the incubation.

-

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution (from the kit) to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cytotoxicity as a percentage relative to the maximum LDH release control.

This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (B164497) in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.

Materials:

-

Target cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.

Potential Signaling Pathways

The cytotoxic effects of many anti-cancer agents are mediated through the induction of apoptosis. The two main apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases.

References

- 1. TAN-420C - Immunomart [immunomart.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application of TAN 420C in Leukemia Research: Information Not Currently Available in Publicly Accessible Resources

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information regarding a compound designated "TAN 420C" in the context of leukemia research. The search for "this compound leukemia research," "this compound mechanism of action in leukemia," "this compound preclinical studies leukemia," and "this compound clinical trials leukemia" did not return any relevant results detailing the application, mechanism of action, or experimental data for a molecule with this name.

The search results did provide general information on leukemia research conducted by various institutions, including those with researchers named Tan, as well as information on other therapeutic agents and approaches for leukemia. However, none of these results specifically mentioned or provided data related to "this compound."

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation in tables, detailed experimental methodologies, and diagrams of signaling pathways or experimental workflows for this compound. This is due to the absence of any discernible preclinical or clinical research data associated with this specific compound in the public domain.

It is possible that "this compound" is an internal compound code that has not yet been disclosed in publications, a very recent discovery not yet in the literature, or a misnomer. Without any foundational scientific information, the creation of the detailed and specific content as requested by the user is not feasible.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary molecule or await future publications and conference presentations where information on this compound may be disclosed.

Tinengotinib (TT-00420): Application Notes for Cancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinengotinib (also known as TT-00420) is a novel, orally bioavailable, multi-kinase inhibitor demonstrating significant potential in the landscape of cancer drug discovery, particularly for aggressive and difficult-to-treat malignancies such as triple-negative breast cancer (TNBC).[1][2][3][4] Its mechanism of action involves the simultaneous targeting of several key signaling pathways implicated in tumor growth, proliferation, angiogenesis, and immune evasion.[5] This document provides detailed application notes, quantitative data, and experimental protocols to guide researchers in utilizing Tinengotinib as a tool for preclinical and translational cancer research.

Mechanism of Action

Tinengotinib exerts its anti-cancer effects by potently inhibiting a specific spectrum of kinases. The primary mechanism is the inhibition of Aurora A and Aurora B kinases, which are crucial for cell cycle regulation and mitosis. In addition to its effects on cell division, Tinengotinib targets other critical pathways involved in tumor progression and survival by inhibiting Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Janus Kinases (JAK1/2), and Colony-Stimulating Factor 1 Receptor (CSF1R). This multi-targeted approach suggests a broad therapeutic potential and a strategy to overcome resistance mechanisms that can develop with single-target agents.

Data Presentation

Biochemical Activity of Tinengotinib (TT-00420)

| Target Kinase | IC50 (nM) |

| Aurora A | 1.2 |

| Aurora B | 3.3 |

| FGFR1 | Potent Inhibition |

| FGFR2 | Potent Inhibition |

| FGFR3 | Potent Inhibition |

| VEGFRs | Potent Inhibition |

| JAK1 | Potent Inhibition |

| JAK2 | Potent Inhibition |

| CSF1R | Potent Inhibition |

Note: "Potent Inhibition" indicates strong inhibitory activity as reported in biochemical assays, though specific IC50 values for these kinases were not consistently available in the reviewed literature.

In Vitro Cellular Activity of Tinengotinib in TNBC Cell Lines

| TNBC Subtype | Cell Line | IC50 (nmol/L) after 72 hours |

| BL1 | HCC1806 | Value not specified |

| BL2 | HCC70 | Value not specified |

| M | MDA-MB-231 | Value not specified |

| MSL | Hs578T | Value not specified |

| LAR | CAL-120 | Value not specified |

| UNS | MDA-MB-468 | Value not specified |

Note: While specific IC50 values for each cell line were presented in a heatmap in the source material, the exact numerical values were not provided in the text. The study did confirm that Tinengotinib specifically inhibited proliferation across all subtypes of TNBC in vitro.

Signaling Pathway

Caption: Mechanism of action of Tinengotinib (TT-00420).

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a generalized method for assessing the effect of Tinengotinib on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., HCC1806 for TNBC)

-

Complete cell culture medium

-

Tinengotinib (TT-00420)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-